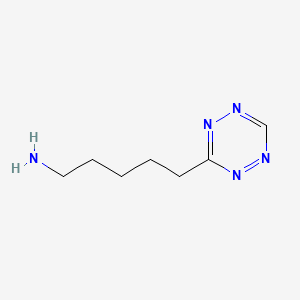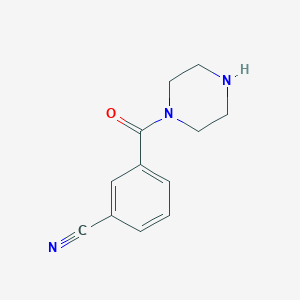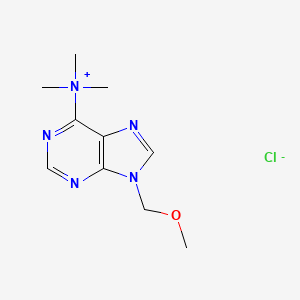
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride is a chemical compound with a unique structure that includes a purine base modified with a methoxymethyl group and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purine with methoxymethyl chloride in the presence of a base, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methoxymethyl group can be hydrolyzed to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their function. The methoxymethyl and trimethylammonium groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium bromide
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium iodide
- 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium sulfate
Uniqueness
9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloride counterion also influences its solubility and reactivity compared to other similar compounds with different counterions.
Properties
CAS No. |
63825-15-0 |
|---|---|
Molecular Formula |
C10H16ClN5O |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
[9-(methoxymethyl)purin-6-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H16N5O.ClH/c1-15(2,3)10-8-9(11-5-12-10)14(6-13-8)7-16-4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UUNQVTQVJZXTHL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=CN2COC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


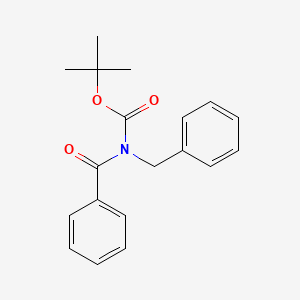
![3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one](/img/structure/B12929890.png)
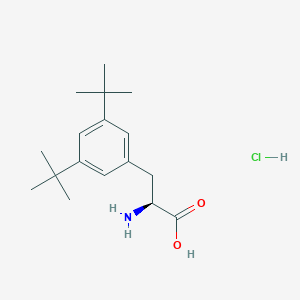
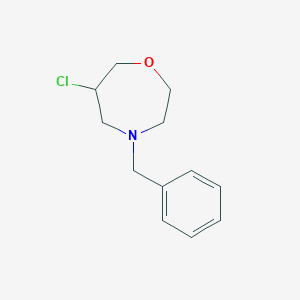
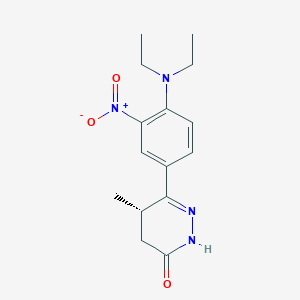
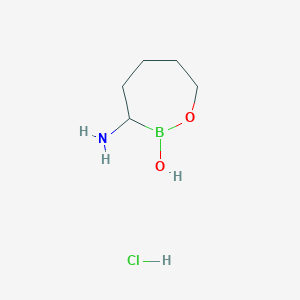
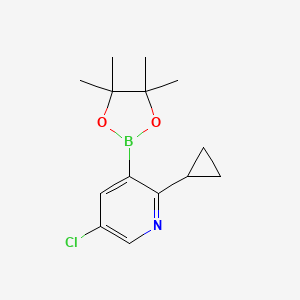
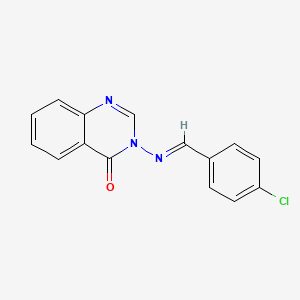
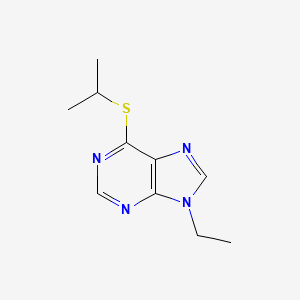
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)


